Ethyl-L-NIO (hydrochloride)
Overview
Description
Mechanism of Action
Target of Action
Ethyl-L-NIO (hydrochloride) primarily targets Nitric Oxide Synthases (NOS), specifically nNOS (neuronal NOS), eNOS (endothelial NOS), and iNOS (inducible NOS) . These enzymes play a crucial role in producing nitric oxide, a key molecule involved in various physiological and pathological processes.
Mode of Action
Ethyl-L-NIO (hydrochloride) acts as a modestly selective NOS inhibitor . It inhibits nNOS, eNOS, and iNOS with Ki values of 5.3, 18, and 12 µM, respectively .
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) has been reported , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Action Environment
The action, efficacy, and stability of Ethyl-L-NIO (hydrochloride) can be influenced by various environmental factors. For instance, its inhibitory action on nNOS is affected by the presence of NADPH and O2
Biochemical Analysis
Biochemical Properties
Ethyl-L-NIO (hydrochloride) plays a significant role in biochemical reactions. It is known to interact with enzymes such as nNOS, eNOS, and iNOS . The Ki values for inhibition of these enzymes by Ethyl-L-NIO (hydrochloride) are 5.3, 18, and 12 µM, respectively .
Cellular Effects
It is known that Ethyl-L-NIO (hydrochloride) can influence cell function by inhibiting certain enzymes .
Molecular Mechanism
Ethyl-L-NIO (hydrochloride) exerts its effects at the molecular level through several mechanisms. It inhibits nNOS, but this action is inhibited in the presence of NADPH and O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl-L-NIO (hydrochloride) can be synthesized through the reaction of L-ornithine with an appropriate alkylating agent to introduce the ethyl group. The reaction typically involves the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require the presence of a base to facilitate the alkylation process .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
Ethyl-L-NIO (hydrochloride) primarily undergoes substitution reactions due to the presence of the iminobutyl group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
Ethyl-L-NIO (hydrochloride) has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Comparison with Similar Compounds
Ethyl-L-NIO (hydrochloride) is similar to other NOS inhibitors, such as vinyl-L-NIO and L-NIL (hydrochloride). it has unique properties that distinguish it from these compounds:
L-NIL (hydrochloride): While both compounds inhibit NOS, Ethyl-L-NIO (hydrochloride) has a different chemical structure and may have distinct biological effects.
List of Similar Compounds
- Vinyl-L-NIO
- L-NIL (hydrochloride)
- N5-(1-Imino-3-butenyl)-L-ornithine
Properties
IUPAC Name |
(2S)-2-amino-5-(1-aminobutylideneamino)pentanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2.ClH/c1-2-4-8(11)12-6-3-5-7(10)9(13)14;/h7H,2-6,10H2,1H3,(H2,11,12)(H,13,14);1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNWLIPSWIUXRG-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NCCCC(C(=O)O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=NCCC[C@@H](C(=O)O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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